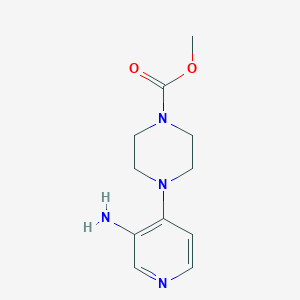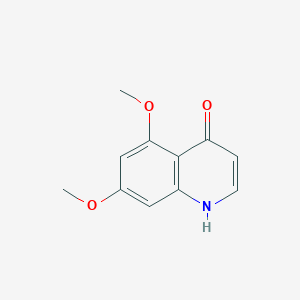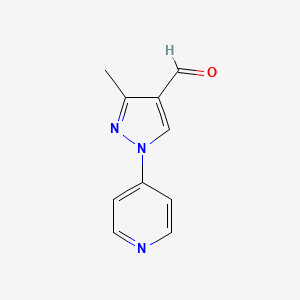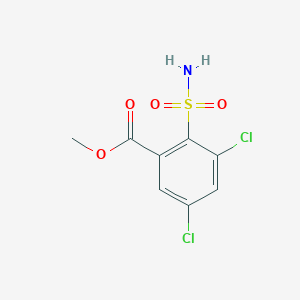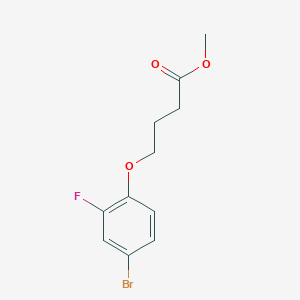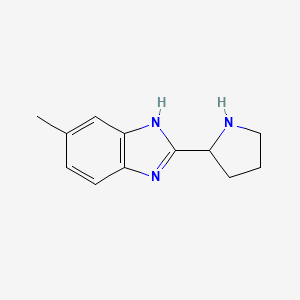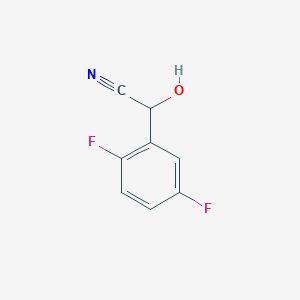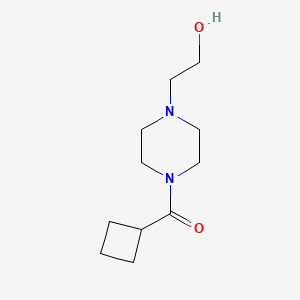![molecular formula C11H13N5O2 B1418562 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid CAS No. 1218314-52-3](/img/structure/B1418562.png)
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
Übersicht
Beschreibung
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a chemical compound with the molecular weight of 247.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid can be represented by the InChI code: 1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) .Physical And Chemical Properties Analysis
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a powder at room temperature . Its molecular weight is 247.26 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Pharmaceutical Applications
The tetrazole moiety is a common structural motif in medicinal chemistry due to its resemblance to the carboxylate group, making it a bioisostere for the latter. This compound, with its tetrazole group, could be explored for the development of new pharmaceuticals. For instance, tetrazoles have been used in the synthesis of drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .
Organic Synthesis
In organic chemistry, tetrazoles serve as versatile intermediates. The compound could be utilized in click chemistry reactions to synthesize a variety of organic molecules. This approach is particularly valuable for creating compounds with potential biological activity .
Supramolecular Chemistry
Tetrazoles are known for their ability to engage in hydrogen bonding, which is crucial in the design of supramolecular structures. The phenyl-1H-1,2,3,4-tetrazol-5-yl moiety could be key in developing new materials with specific molecular recognition properties .
Antimicrobial Activity
Compounds containing the tetrazole ring have shown antimicrobial properties. The specific compound mentioned could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to new antimicrobial agents .
Antiproliferative Agents
The tetrazole group has been incorporated into compounds that exhibit antiproliferative activity against certain cancer cell lines. This suggests that derivatives of the given compound could be synthesized and tested as potential anticancer agents .
Chemical Biology and Bioconjugation
Tetrazoles can be used in bioconjugation strategies to attach biomolecules to various substrates. The compound could be employed to create conjugates for targeted drug delivery or for the development of diagnostic tools .
Wirkmechanismus
Target of Action
Tetrazole-based compounds have been found to interact with a variety of human proteins . For instance, certain compounds have shown potential interaction with the MEK-1 protein .
Mode of Action
Tetrazole-based molecules are known for their ability to form multiple hydrogen bonds with amino acids, which can lead to encouraging binding energy . This interaction can result in changes in the target proteins and subsequent biological effects.
Biochemical Pathways
Tetrazole-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may have good bioavailability. Furthermore, tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .
Result of Action
Certain synthesized compounds have shown a significant cytotoxic effect , suggesting that this compound may also have similar effects.
Action Environment
It is known that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action may be influenced by the ionic environment.
Eigenschaften
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXIIPTSPNNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NN=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



